molecular formula C19H20FN3O2 B12413618 4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine

4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine

Cat. No.: B12413618
M. Wt: 341.4 g/mol
InChI Key: RSDREADXFLGEDQ-UHFFFAOYSA-N
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Description

4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine is a complex organic compound that features a benzimidazole core substituted with a fluoro group and a methoxyphenylmethyl group, along with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine typically involves multiple steps, including the formation of the benzimidazole core, introduction of the fluoro and methoxyphenylmethyl substituents, and attachment of the morpholine ring. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Substituents: The fluoro and methoxyphenylmethyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Morpholine Ring: This step may involve nucleophilic substitution reactions where the morpholine ring is attached to the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe or ligand in biochemical studies.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxyphenylmethyl groups may enhance its binding affinity and specificity, while the morpholine ring can influence its solubility and bioavailability. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methylphenol
  • 2-fluoro-4-methoxybenzaldehyde
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine is unique due to its combination of a benzimidazole core with a fluoro and methoxyphenylmethyl substituent, along with a morpholine ring. This unique structure may confer specific properties such as enhanced binding affinity, solubility, and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

IUPAC Name

4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine

InChI

InChI=1S/C19H20FN3O2/c1-24-14-4-2-13(3-5-14)10-19-21-16-11-15(20)18(12-17(16)22-19)23-6-8-25-9-7-23/h2-5,11-12H,6-10H2,1H3,(H,21,22)

InChI Key

RSDREADXFLGEDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC(=C(C=C3N2)F)N4CCOCC4

Origin of Product

United States

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